molecular formula C12H18N2O2 B1668311 Carbamic acid, N-methyl-, 3-diethylaminophenyl ester CAS No. 2631-26-7

Carbamic acid, N-methyl-, 3-diethylaminophenyl ester

Cat. No. B1668311
CAS RN: 2631-26-7
M. Wt: 222.28 g/mol
InChI Key: CZZWOJXFCKBYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, N-methyl-, 3-diethylaminophenyl ester is a bioactive chemical.

Scientific Research Applications

Medicinal Chemistry Applications

  • NAAA Inhibitors for Pain and Inflammation : Carbamic acid esters, such as N-(2-Oxo-3-oxetanyl)carbamic acid esters, have been identified as noncompetitive inhibitors of N-acylethanolamine acid amidase (NAAA), showing potential for treating pain and inflammation (Ponzano et al., 2014).

  • Acetylcholinesterase Inhibitors : Certain carbamic acid esters, specifically those of quinolin-6-ol, have been recognized as novel inhibitors of acetylcholinesterase. They show promise for cognitive improvement comparable to standard Alzheimer's disease drugs (Decker, 2007).

  • FAAH Inhibitors : Alkylcarbamic acid biphenyl-3-yl esters, a class of fatty acid amide hydrolase (FAAH) inhibitors, includes compounds like URB597 with analgesic and antidepressant properties in animal models (Mor et al., 2008).

Polymer Science Applications

  • Synthesis of Renewable Polyesters and Polyamides : Cross-metathesis of unsaturated fatty acid derivatives, including benzyl carbamates, has been used for synthesizing renewable polyesters and polyamides, indicating its utility in green chemistry (Winkler & Meier, 2014).

Organic Synthesis Applications

  • Synthesis of Dihydropyrimidones : Carbamic acid esters have been employed in the enantioselective preparation of dihydropyrimidones, illustrating their role in generating chiral compounds through the Mannich reaction (Goss et al., 2009).

  • Amination of Aryl Halides : Carbamic acid esters serve as ammonia equivalents in palladium-catalyzed amination of aryl halides, demonstrating their utility in forming anilines with sensitive functional groups (Mullick et al., 2010).

properties

CAS RN

2631-26-7

Product Name

Carbamic acid, N-methyl-, 3-diethylaminophenyl ester

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

[3-(diethylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C12H18N2O2/c1-4-14(5-2)10-7-6-8-11(9-10)16-12(15)13-3/h6-9H,4-5H2,1-3H3,(H,13,15)

InChI Key

CZZWOJXFCKBYNE-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=CC=C1)OC(=O)NC

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC(=O)NC

Appearance

Solid powder

Other CAS RN

2631-26-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbamic acid, N-methyl-, 3-diethylaminophenyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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